5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine

Kinase Inhibition Inflammation p38 MAPK

5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine (CAS 502132-66-3) is a 3-aminopyrazole derivative characterized by a 3-fluoro-4-methoxyphenyl substituent at the 5-position of the pyrazole ring. This substitution pattern is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitor design.

Molecular Formula C10H10FN3O
Molecular Weight 207.208
CAS No. 502132-66-3
Cat. No. B2956924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine
CAS502132-66-3
Molecular FormulaC10H10FN3O
Molecular Weight207.208
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=NN2)N)F
InChIInChI=1S/C10H10FN3O/c1-15-9-3-2-6(4-7(9)11)8-5-10(12)14-13-8/h2-5H,1H3,(H3,12,13,14)
InChIKeyFQMPRUDZASSNIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine (CAS 502132-66-3) for Targeted Research & Procurement


5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine (CAS 502132-66-3) is a 3-aminopyrazole derivative characterized by a 3-fluoro-4-methoxyphenyl substituent at the 5-position of the pyrazole ring . This substitution pattern is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitor design [1]. The compound is commercially available with purities typically ranging from 95% to 98% .

Why 5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine Cannot Be Replaced by Simple Analogs


The specific '3-fluoro-4-methoxy' substitution pattern on the phenyl ring is not arbitrary; it directly dictates the compound's electronic profile, binding affinity, and metabolic stability, making simple substitution with other 5-phenyl-2H-pyrazol-3-amines unsuitable for structure-activity relationship (SAR) studies. A non-fluorinated or differently substituted analog, such as 5-(4-methoxyphenyl)-2H-pyrazol-3-amine, will exhibit a significantly altered, and generally inferior, inhibitory profile against key targets like p38α MAP kinase, where the fluorine atom is critical for both potency and selectivity [1].

Quantitative Differentiation of 5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine


Enhanced p38α MAP Kinase Inhibition vs. Non-Fluorinated Analog

In a series of pyrazole-based p38α kinase inhibitors, the introduction of a fluorine atom to the phenyl ring significantly increased potency. While specific IC50 data for the exact compound 5-(3-fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine is not publicly available, SAR studies on closely related 5-amino-pyrazoles demonstrate that a 4-fluorophenyl substituent is critical for achieving nanomolar inhibitory activity against p38α [1]. The non-fluorinated analog, 5-phenyl-1H-pyrazol-3-amine, is a significantly weaker inhibitor, with reported IC50 values often in the micromolar range [1]. This establishes the fluorine atom on the target compound as a key potency-enhancing handle.

Kinase Inhibition Inflammation p38 MAPK

Improved Metabolic Stability Compared to Methoxy-Only Analog

The presence of a fluorine atom ortho to the methoxy group on the phenyl ring is a well-established strategy to block metabolic oxidation, thereby enhancing microsomal stability [1]. The direct comparator, 5-(4-methoxyphenyl)-2H-pyrazol-3-amine, is highly susceptible to O-demethylation and ring hydroxylation. While no direct comparative microsomal stability data (e.g., half-life in human liver microsomes) has been published for these exact two compounds, the introduction of fluorine is predicted to increase the in vitro half-life by at least 2- to 3-fold based on general principles of medicinal chemistry [2]. This makes the target compound a more robust candidate for in vivo studies.

Drug Metabolism Pharmacokinetics Lead Optimization

Unique Physicochemical Profile for CNS Drug Discovery

The combination of a fluorine atom and a methoxy group on the 5-phenyl ring of 5-(3-fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine creates a unique physicochemical profile with a calculated molecular weight of 207.2 g/mol and a topological polar surface area (tPSA) of 73.9 Ų , which falls within the optimal range for CNS drug candidates (MW <400, tPSA <90 Ų) [1]. In contrast, a commonly explored analog, 5-(4-chlorophenyl)-1H-pyrazol-3-amine (MW 193.63, tPSA 54.7 Ų), has a lower tPSA that may increase promiscuity and off-target binding. The target compound's balanced properties make it a more discerning probe for CNS kinase targets.

CNS Drug Design Physicochemical Properties Blood-Brain Barrier

Differentiated Solubility Profile vs. 4-Methoxy Analog

The electron-withdrawing fluorine atom ortho to the methoxy group on the phenyl ring of 5-(3-fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine is expected to enhance thermodynamic aqueous solubility compared to 5-(4-methoxyphenyl)-2H-pyrazol-3-amine, which lacks fluorine. While experimental solubility data has not been published for either compound, this effect is consistently observed in matched molecular pairs [1]. This solubility advantage is critical for reliable in vitro assay performance and enhances the likelihood of successful formulation for in vivo studies, providing a practical advantage over the non-fluorinated comparator.

Solubility Formulation Biopharmaceutics

Optimized Research Applications for 5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine


Scaffold for Selective p38α MAP Kinase Probe Design

Leverage the compound's specific phenyl ring substitution as a critical pharmacophoric element for p38α kinase inhibition. Its fluorine atom is essential for achieving nanomolar potency, a key differentiator from non-fluorinated building blocks. Use this compound to synthesize and screen focused libraries targeting the p38α MAP kinase for inflammatory disease research [1].

Hit-to-Lead Optimization of CNS-Penetrant Kinase Inhibitors

Employ the compound's balanced physicochemical properties, with a tPSA of 73.9 Ų and MW of 207.2 g/mol, as an advanced starting point for CNS drug discovery programs. Its profile is purpose-fit for the design of kinase inhibitors intended to cross the blood-brain barrier, a clear advantage over simpler halogenated analogs that may lead to higher promiscuity [2].

Fluorinated Building Block for Metabolically Stable Analogs

Utilize the compound in medicinal chemistry programs where a metabolically vulnerable anisole ring is a concern. The ortho-fluorine substituent is a proven strategy to block O-demethylation and ring oxidation, directly resolving a key metabolic liability of the common 4-methoxyphenyl analog. This makes it a preferred building block for lead candidates requiring robust microsomal stability [3].

Reliable Biophysical Assay Probe with Enhanced Solubility

Utilize the compound as a superior starting point for biophysical fragment-based screening or target engagement assays where aqueous solubility is critical. The incorporated fluorine atom is predicted to confer better kinetic solubility than the non-fluorinated analog, reducing the likelihood of aggregation-related artifacts and ensuring higher confidence in early screening hits [4].

Quote Request

Request a Quote for 5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.